N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a trifluoromethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide. The resulting isoxazole intermediate is then subjected to further functionalization to introduce the propyl chain and the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethoxy and benzenesulfonamide groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and benzenesulfonamide group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The trifluoromethoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylisoxazol-5-yl)acetamide
- N-methyl-N’-(3-methylisoxazol-5-yl)benzenecarboximidamide
- N-(5-methylisoxazol-3-yl)malonamide
Uniqueness
N-(3-(3-methylisoxazol-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4S/c1-10-9-12(23-19-10)3-2-8-18-24(20,21)13-6-4-11(5-7-13)22-14(15,16)17/h4-7,9,18H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGZEWKAYMDBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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